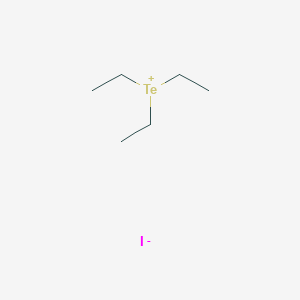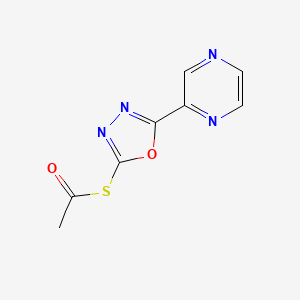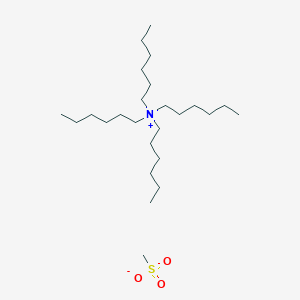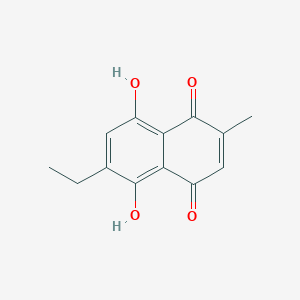
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is structurally related to vitamin K3 (menadione) and phthiocol, both of which have significant roles in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses substituted maleic anhydrides and/or substituted 1,4-dimethoxybenzene in the presence of aluminum chloride and sodium chloride at high temperatures, followed by demethylation with hydrochloric acid at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anticancer properties, similar to those of phthiocol and vitamin K3.
Mécanisme D'action
The mechanism of action of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Known for its anticancer and antihemorrhagic properties.
Vitamin K3 (Menadione): Used as a nutritional supplement in animal feed due to its vitamin K activity.
Uniqueness
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
111078-33-2 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
6-ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-3-7-5-9(15)10-11(13(7)17)8(14)4-6(2)12(10)16/h4-5,15,17H,3H2,1-2H3 |
Clé InChI |
XWFHOKDHYTWDFA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


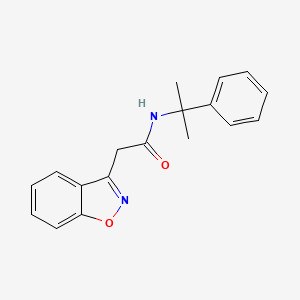
![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
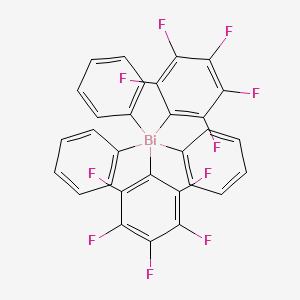

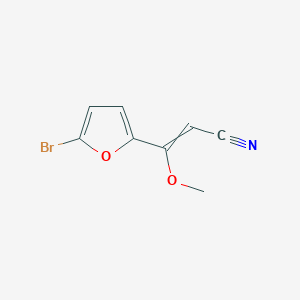
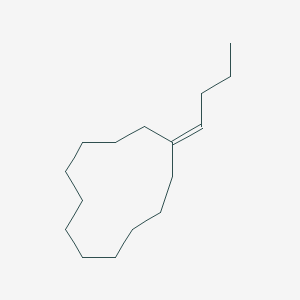
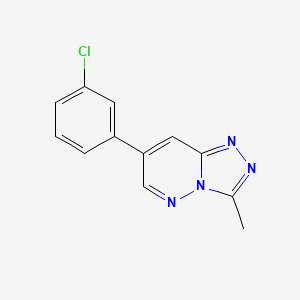

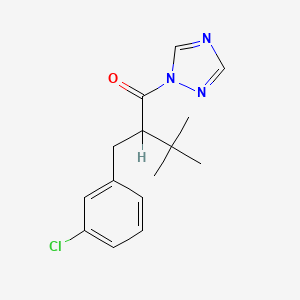
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
